Cobalt;tantalum

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cobalt and tantalum are transition metals with unique properties that make their compounds valuable in various scientific and industrial applications. Cobalt, symbolized as Co with an atomic number of 27, is known for its magnetic properties and high melting point . Tantalum, symbolized as Ta with an atomic number of 73, is renowned for its corrosion resistance and high melting point . The combination of cobalt and tantalum in a compound can result in materials with enhanced properties suitable for advanced technological applications.

準備方法

Synthetic Routes and Reaction Conditions: The preparation of cobalt-tantalum compounds typically involves the reduction of metal oxides or salts. For instance, tantalum can be reduced from potassium tantalum fluoride (K₂TaF₇) using metallic sodium . Cobalt can be reduced from its oxides using hydrogen or decomposed ammonia . The combination of these metals can be achieved through high-temperature solid-state reactions or co-precipitation methods.

Industrial Production Methods: Industrial production of cobalt-tantalum compounds often employs methods such as mechanical alloying, where cobalt and tantalum powders are mixed and subjected to high-energy ball milling. Another method involves the use of chemical vapor deposition (CVD) to deposit thin films of cobalt-tantalum alloys on substrates .

化学反応の分析

Types of Reactions: Cobalt-tantalum compounds can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt can react with oxygen to form cobalt(II) oxide, while tantalum can form tantalum pentoxide under similar conditions .

Common Reagents and Conditions: Common reagents used in the reactions of cobalt-tantalum compounds include hydrogen, ammonia, and various acids. For instance, hydrofluoric acid can dissolve tantalum by forming complex fluoro-tantalate anions . Cobalt can react with ammonia to form nitrides such as Co₂N and Co₃N .

Major Products: The major products formed from the reactions of cobalt-tantalum compounds include oxides, nitrides, and various intermetallic compounds. These products are often characterized by their high thermal stability and resistance to corrosion .

科学的研究の応用

Cobalt-tantalum compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties . In biology and medicine, cobalt-tantalum compounds are explored for their potential use in magnetic resonance imaging (MRI) and as contrast agents . In industry, these compounds are used in the production of superalloys and high-temperature materials .

作用機序

The mechanism by which cobalt-tantalum compounds exert their effects often involves their ability to form stable complexes with other molecules. For instance, cobalt complexes can act as anticancer agents by interacting with DNA and inhibiting cell proliferation . Tantalum compounds, on the other hand, are known for their ability to form stable oxide layers that protect against corrosion .

類似化合物との比較

Similar Compounds: Similar compounds to cobalt-tantalum include other transition metal alloys such as cobalt-nickel, cobalt-chromium, and tantalum-niobium . These compounds share some properties with cobalt-tantalum, such as high melting points and corrosion resistance.

Uniqueness: What sets cobalt-tantalum compounds apart is their unique combination of magnetic properties from cobalt and corrosion resistance from tantalum. This makes them particularly suitable for applications requiring both properties, such as in high-performance magnets and corrosion-resistant coatings .

Conclusion

Cobalt-tantalum compounds are versatile materials with significant potential in various scientific and industrial fields. Their unique properties, such as high thermal stability, corrosion resistance, and magnetic characteristics, make them valuable for advanced technological applications. Continued research into their preparation methods, chemical reactions, and applications will likely yield even more innovative uses for these compounds in the future.

特性

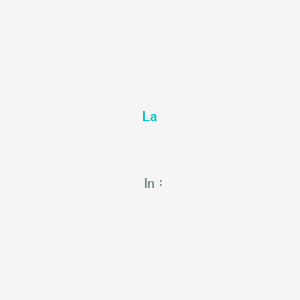

CAS番号 |

12139-96-7 |

|---|---|

分子式 |

Co2Ta |

分子量 |

298.8143 g/mol |

IUPAC名 |

cobalt;tantalum |

InChI |

InChI=1S/2Co.Ta |

InChIキー |

ZNANPRCNLOSTPE-UHFFFAOYSA-N |

正規SMILES |

[Co].[Co].[Ta] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-(5,5-dimethyl-6H-benzo[c]acridin-7-yl)carbamate](/img/structure/B14719187.png)

![Tricyclo[1.1.0.0~2,4~]tetraazane](/img/structure/B14719193.png)

![Trimethyl[(trimethylsilyl)methoxy]silane](/img/structure/B14719264.png)